![molecular formula C18H15N5O B8349877 1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine](/img/structure/B8349877.png)
1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique pyrazolo[3,4-d]-pyrimidine core, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction facilitates the formation of the pyrazolo[3,4-d]-pyrimidine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The benzyl and phenylamino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of nitro groups results in amines.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-b]pyridine: Known for its medicinal properties and structural similarity.
Riociguat (Adempas): A drug that stimulates soluble guanylate cyclase and is used to treat pulmonary hypertension.
Uniqueness: 1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of benzyl, hydroxy, and phenylamino groups enhances its potential as a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C18H15N5O |
|---|---|
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
3-anilino-1-benzyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H15N5O/c24-18-15-16(21-14-9-5-2-6-10-14)22-23(17(15)19-12-20-18)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H,21,22)(H,19,20,24) |
InChI-Schlüssel |
RKTMNPHNDVWWLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC=N3)C(=N2)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


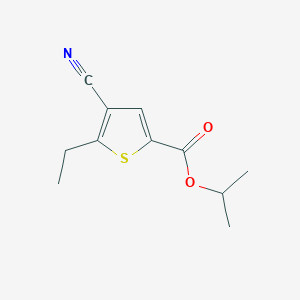
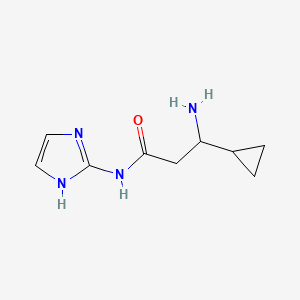
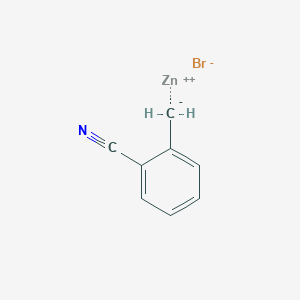

![5-Methyl-1,5-dihydroimidazo[4,5-d]pyridazin-4-one](/img/structure/B8349823.png)

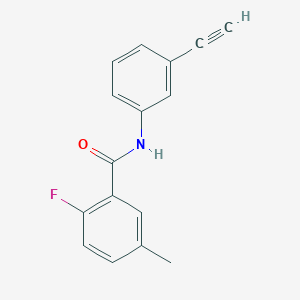
![Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B8349839.png)
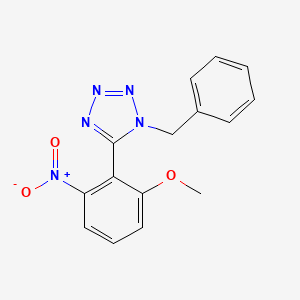
![Methyl 4-[(2,6-diaminopyrimidin-4-yl)oxy]benzoate](/img/structure/B8349849.png)



![2-Chloro-4-(5-chloro-2-thienyl)thieno[3,2-d]pyrimidine](/img/structure/B8349891.png)
